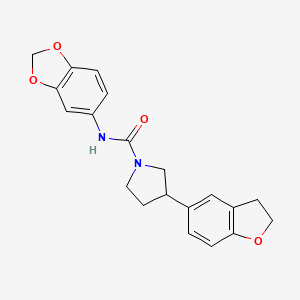
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that typically include the formation of 1,3,4-oxadiazoles, which are crucial intermediates in constructing such complex molecules. A common approach involves the reaction of bromobenzyl with thiophenyl or similar groups in the absence of solvent, followed by various condensation steps to introduce the quinazolinone core (Kaneria et al., 2016). Another method focuses on consecutive C–C and C–N bond formation in water to efficiently synthesize quinazolinone derivatives, highlighting the trend towards more eco-friendly synthesis protocols (Yadav, Vagh, & Jeong, 2020).
Molecular Structure Analysis
Molecular structure analysis typically relies on various spectroscopic techniques such as NMR, IR, and mass spectrometry to elucidate the chemical structure of synthesized compounds. These analytical methods provide detailed insights into the molecular framework, helping to confirm the presence of key functional groups and the overall molecular architecture. The structure of the target compound would be characterized in a similar manner, ensuring the successful incorporation of the desired functional groups into the quinazolinone scaffold.
Chemical Reactions and Properties
Compounds within this category often undergo a range of chemical reactions, including cyclization, bromination, and reactions with amines or isocyanates, to introduce or modify functional groups. These reactions are fundamental in diversifying the chemical and biological properties of the molecules (Saeed, Abbas, Ibrar, & Bolte, 2014). The reactivity of such compounds is highly influenced by the electron-donating or withdrawing nature of the substituents, which can significantly affect their pharmacological profile.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystallinity, are crucial for their practical application. These properties are often determined using techniques such as X-ray crystallography, which not only provides insights into the solid-state structure but also helps in understanding the compound's behavior in biological environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form derivatives, are essential for understanding the compound's utility as a potential therapeutic agent. Studies on similar compounds reveal a rich chemistry conducive to modifications that can enhance biological activity or reduce toxicity (He et al., 2016).
科学的研究の応用
Thermo-Physical Properties
Compounds similar to 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one have been explored for their thermo-physical properties. For example, related 1,3,4-oxadiazole derivatives were characterized in solvents like chloroform and N,N-dimethylformamide to analyze their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters (Godhani et al., 2013).
Antimicrobial Activity
Several studies have synthesized compounds with a structure similar to the given chemical and tested them for antimicrobial activity. For instance, research on pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which share structural features with the given compound, demonstrated significant antibacterial activity against various bacterial strains (Singh et al., 2010).
Antioxidant and Antihypertensive Activities
Compounds structurally similar to the given chemical have been evaluated for their antioxidant and antihypertensive activities. One study synthesized derivatives that were then tested for in-vitro antioxidant, antibacterial, and antihypertensive activities, showing promising results in these areas (Naik et al., 2014).
Anticonvulsant and Analgesic Activities
Research has been conducted on 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating potential analgesic and anti-inflammatory activities. This suggests possible applications of similar compounds in the treatment of pain and inflammation (Dewangan et al., 2016).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Benzimidazole derivatives containing 1,3,4-oxadiazole have been synthesized and showed notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This points to the potential use of structurally similar compounds in treating diabetes and infections (Menteşe et al., 2015).
Antituberculosis and Cytotoxicity Studies
Derivatives with a structure similar to the compound have been evaluated for their antituberculosis activity and cytotoxicity. This suggests potential application in the treatment of tuberculosis and in cytotoxic studies (Chitra et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPFLPDFNCDTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)
![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)